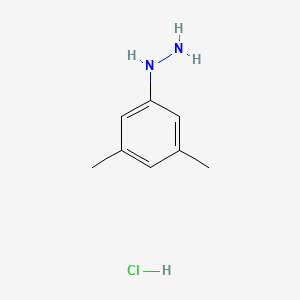

3,5-Dimethylphenylhydrazine hydrochloride

描述

Contextual Significance of Arylhydrazine Derivatives in Modern Organic Synthesis

Arylhydrazine derivatives are fundamental building blocks in modern organic synthesis, primarily due to their utility in the formation of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. One of the most notable applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole ring system, which is a core structure in many biologically active molecules. nih.govwikipedia.org

Beyond indole synthesis, arylhydrazines are key precursors for the synthesis of other important heterocycles such as pyrazoles, indazoles, and pyrimidines. researchgate.netnih.govnih.gov The reactivity of the hydrazine (B178648) functional group allows for cyclocondensation reactions with various carbonyl compounds and other electrophiles, leading to a diverse range of heterocyclic products. nih.govresearchgate.net Furthermore, recent advancements have highlighted the role of arylhydrazines as coupling partners in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding their synthetic utility even further. nih.gov Their ability to act as precursors to aryl radicals or as nucleophiles underscores their versatility in contemporary organic chemistry. nih.gov

Overview of Strategic Research Directions for 3,5-Dimethylphenylhydrazine Hydrochloride

This compound, with the chemical formula C₈H₁₂N₂·HCl, is a specific arylhydrazine derivative that has been a subject of focused research. scbt.com Its strategic importance lies in the unique substitution pattern on the aromatic ring, which can influence the regioselectivity and stereoselectivity of reactions, as well as the properties of the resulting products.

Current research involving this compound is concentrated on several key areas:

Synthesis of Novel Heterocyclic Compounds: A primary focus is its use as a precursor in the synthesis of novel pyrazole (B372694) and indole derivatives. The symmetrical substitution of the methyl groups can lead to products with distinct steric and electronic properties compared to other isomers.

Fischer Indole Synthesis: The reaction of this compound with various ketones and aldehydes continues to be explored to synthesize specifically substituted indoles. The positions of the methyl groups can direct the cyclization process and influence the final product's structure.

Development of Biologically Active Molecules: Researchers are investigating the derivatives of this compound for potential pharmacological applications. The resulting heterocyclic compounds are often screened for various biological activities.

Mechanistic Studies: The compound serves as a model substrate for studying the mechanisms of reactions such as the Fischer indole synthesis and pyrazole formation, providing insights into the role of substituent effects on reaction pathways.

The following table provides key chemical information for this compound:

| Property | Value |

| CAS Number | 60481-36-9 |

| Molecular Formula | C₈H₁₂N₂·HCl |

| Molecular Weight | 172.66 g/mol |

Detailed research findings related to the applications of this compound are presented in the subsequent sections, often in the form of interactive data tables to highlight specific reaction outcomes and conditions. A common preparative route for this compound involves the diazotization of 3,5-dimethylaniline (B87155), followed by reduction and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. google.com

Structure

2D Structure

属性

IUPAC Name |

(3,5-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQANBNDXZFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505732 | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-36-9 | |

| Record name | Hydrazine, (3,5-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylphenylhydrazine Hydrochloride

Historical and Contemporary Preparative Routes to Arylhydrazine Hydrochlorides

The synthesis of arylhydrazines dates back to the 19th century with the pioneering work of Emil Fischer, who first prepared phenylhydrazine (B124118). The classical and most common method for the preparation of arylhydrazine hydrochlorides involves a two-step process: the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt.

Historically, this method has been the cornerstone of arylhydrazine synthesis. The diazotization step is typically carried out by treating the aromatic amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The subsequent reduction of the diazonium salt to the arylhydrazine has traditionally been accomplished using various reducing agents, including stannous chloride (SnCl₂), sodium sulfite (B76179) (Na₂SO₃), or sodium bisulfite (NaHSO₃). The resulting arylhydrazine is then typically isolated as its hydrochloride salt by precipitation from an acidic solution.

Contemporary approaches to arylhydrazine hydrochloride synthesis still largely rely on this fundamental diazotization-reduction sequence. However, significant advancements have been made in the development of more efficient, safer, and environmentally benign reducing agents and reaction conditions. Modern methodologies often focus on improving yields, minimizing waste, and avoiding the use of toxic heavy metals. These contemporary routes are discussed in more detail in the subsequent sections, highlighting the evolution from historical practices to modern, optimized protocols.

Optimized Synthesis Protocols for 3,5-Dimethylphenylhydrazine Hydrochloride

The synthesis of this compound has been the subject of optimization studies to improve efficiency and product purity. These protocols primarily revolve around the classical diazotization and reduction pathway, with modifications in reagents and reaction conditions.

Diazotization and Subsequent Reduction of Substituted Anilines

The most direct and widely used method for the synthesis of this compound is the diazotization of 3,5-dimethylaniline (B87155) (3,5-xylidine) followed by the reduction of the resulting 3,5-dimethylbenzenediazonium chloride.

The process begins with the dissolution of 3,5-dimethylaniline in aqueous hydrochloric acid, which is then cooled to a temperature between 0 and 5 °C. An aqueous solution of sodium nitrite is then added slowly to the cooled solution while maintaining the low temperature to facilitate the formation of the diazonium salt.

Following the diazotization, the diazonium salt solution is then subjected to reduction. A common and effective reducing agent for this transformation is sodium pyrosulfite (Na₂S₂O₅). The diazonium salt solution is typically added to a solution of sodium pyrosulfite, often under controlled pH conditions. The reaction mixture is then heated to complete the reduction and the subsequent hydrolysis of the intermediate. Finally, the 3,5-dimethylphenylhydrazine is precipitated as its hydrochloride salt by acidification with concentrated hydrochloric acid and cooling. A patent describes a process where this method results in a product with a purity of over 98%. google.com

Below is a table summarizing a typical optimized protocol for this synthesis:

| Step | Reagent | Key Parameters |

| Diazotization | 3,5-Dimethylaniline, Hydrochloric Acid, Sodium Nitrite | Temperature: 0-5 °C |

| Reduction | 3,5-Dimethylbenzenediazonium chloride, Sodium Pyrosulfite | pH: Controlled, Temperature: Initially low, then heated |

| Hydrolysis & Precipitation | Hydrochloric Acid | Cooling to induce crystallization |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of arylhydrazines, including this compound, these approaches focus on several key areas:

Alternative Reducing Agents: To move away from heavy metal reductants like stannous chloride, researchers have explored greener alternatives. Ascorbic acid (Vitamin C) has emerged as a promising, non-toxic, and readily available reducing agent for the conversion of diazonium salts to arylhydrazines. news-medical.net The use of hydrazine (B178648) itself as a reducing agent in catalytic transfer hydrogenation processes is another area of interest, offering high efficiency and atom economy. d-nb.inforesearchgate.net

Greener Solvents: The use of water as a solvent, where possible, is a cornerstone of green chemistry. rsc.org Efforts are being made to conduct diazotization and reduction reactions in aqueous media to minimize the use of volatile organic compounds. Ionic liquids and deep eutectic solvents are also being investigated as recyclable and often less toxic solvent alternatives. rsc.org

Catalytic Methods: The development of catalytic methods for the reduction of diazonium salts is a significant advancement. These methods often require only a small amount of a catalyst, which can sometimes be recycled, reducing waste generation. Catalytic transfer hydrogenation, for instance, utilizes a catalyst to facilitate the transfer of hydrogen from a donor molecule (like hydrazine) to the diazonium salt. d-nb.inforesearchgate.net

While specific examples of these green approaches applied directly to the industrial-scale synthesis of this compound are not yet widespread in the literature, the general principles and methodologies are actively being developed and offer a pathway to more sustainable production in the future.

Considerations for Regioselectivity in the Synthesis of Dimethylphenylhydrazine Isomers

The synthesis of a specific isomer of dimethylphenylhydrazine, such as the 3,5-isomer, requires careful consideration of the starting material and the directing effects of the substituents on the aromatic ring. The regioselectivity of the diazotization reaction itself is not a factor, as the amino group dictates the position of diazotization. However, the synthesis of the starting material, the corresponding dimethylaniline isomer, is where regioselectivity plays a crucial role.

The various isomers of dimethylaniline (xylidine) are typically prepared through the nitration of xylenes (B1142099) followed by the reduction of the resulting nitroxylenes. The directing effects of the two methyl groups on the aromatic ring determine the position of the incoming nitro group during electrophilic aromatic substitution.

For 3,5-Dimethylaniline: The synthesis of the precursor, 3,5-dimethylaniline, is relatively straightforward in terms of regioselectivity. Nitration of m-xylene (B151644) would be expected to yield primarily 4-nitro-m-xylene (B166903) due to the ortho, para-directing nature of the methyl groups. Subsequent reduction of the nitro group would then yield 3,4-dimethylaniline. To obtain 3,5-dimethylaniline, a different synthetic route would be necessary, for example, starting from 3,5-dimethylphenol. The availability and synthesis of the specific dimethylaniline isomer are therefore the key factors determining the isomer of the final dimethylphenylhydrazine product.

The electronic and steric effects of the methyl groups influence the reactivity of the aniline (B41778) derivative but not the position of diazotization. The two methyl groups in the 3 and 5 positions of 3,5-dimethylaniline are meta to the amino group, and their electron-donating effects slightly increase the electron density on the ring, which can influence the stability of the resulting diazonium salt.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, improve yields, and often enhance product purity. ajgreenchem.comajchem-a.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to rapid temperature increases and often different reaction outcomes compared to conventional heating methods. amazonaws.com

In the context of arylhydrazine synthesis, microwave irradiation can be applied to various steps of the process. For instance, the synthesis of hydrazides from carboxylic acids and hydrazine hydrate (B1144303) has been shown to be significantly faster and higher yielding under microwave conditions compared to conventional refluxing. nih.govneliti.comjaptronline.com While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the general principles suggest that this technique could offer significant advantages.

Potential benefits of applying microwave assistance to the synthesis of this compound include:

Reduced Reaction Times: The diazotization and, particularly, the reduction steps could potentially be completed in minutes rather than hours. tubitak.gov.tr

Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher isolated yields of the desired product. ajrconline.org

Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is generally more energy-efficient than conventional heating methods. ajchem-a.com

The application of microwave technology to the synthesis of this compound represents a promising area for future process optimization, aligning with the principles of green and efficient chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethylphenylhydrazine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 3,5-Dimethylphenylhydrazine Hydrochloride and its Derivatives

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively, including the chemical environment, connectivity, and symmetry of the molecule.

The ¹H-NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around a proton; electron-withdrawing groups cause deshielding and a shift to a higher frequency (downfield), while electron-donating groups cause shielding and an upfield shift. ucl.ac.uk

In the structure of this compound, the two methyl groups at positions 3 and 5 are chemically equivalent, as are the two aromatic protons at positions 2 and 6. The proton at position 4 is unique. The protons on the hydrazine (B178648) moiety (-NH-NH₂) will also produce signals, which are often broad and can exchange with deuterium (B1214612) in solvents like D₂O. The hydrochloride form means the hydrazine group is protonated, further influencing its chemical shift.

Based on data from analogous compounds like phenylhydrazine (B124118) hydrochloride and substituted derivatives, the following assignments can be predicted. chemicalbook.com The aromatic protons are expected in the δ 6.5-7.5 ppm region. The methyl protons, being attached to the aromatic ring, would likely appear as a sharp singlet around δ 2.0-2.5 ppm. The N-H protons of the hydrazinium (B103819) group are expected to be significantly downfield, potentially above δ 8.0 ppm, and are often broad. chemicalbook.com

Table 1: Predicted ¹H-NMR Spectral Data for this compound Data predicted based on principles of NMR spectroscopy and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-2, H-6) | ~6.8 - 7.2 | Singlet | 2H |

| Aromatic H (H-4) | ~6.7 - 7.1 | Singlet | 1H |

| Methyl (2 x -CH₃) | ~2.3 | Singlet | 6H |

| Hydrazinium (-NH-NH₂+) | >8.0 | Broad Singlet | 3H |

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, fewer signals than the total number of carbons are expected. Specifically, four signals for the aromatic carbons and one signal for the two equivalent methyl carbons are predicted.

C-1 : The carbon atom attached to the hydrazine group.

C-2/C-6 : The two equivalent carbons adjacent to C-1.

C-3/C-5 : The two equivalent carbons bearing the methyl groups.

C-4 : The carbon atom opposite to C-1.

Methyl Carbons : The two equivalent -CH₃ carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are invaluable techniques used alongside a standard ¹³C-NMR experiment to differentiate between carbon types (C, CH, CH₂, and CH₃).

DEPT-90 would show only signals from CH groups (C-2/C-6 and C-4).

DEPT-135 would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (none in this molecule). Quaternary carbons (C-1 and C-3/C-5) would be absent.

APT displays CH and CH₃ signals pointing in one direction and C and CH₂ signals pointing in the opposite direction.

This combination of experiments allows for the unambiguous assignment of each carbon signal. rsc.org

Table 2: Predicted ¹³C-NMR and DEPT/APT Spectral Data for this compound Data predicted based on principles of NMR spectroscopy and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | APT Signal |

| C-1 | ~145 - 150 | Absent | Absent | Down |

| C-3/C-5 | ~138 - 142 | Absent | Absent | Down |

| C-4 | ~125 - 130 | Positive | Positive | Up |

| C-2/C-6 | ~115 - 120 | Positive | Positive | Up |

| Methyl (-CH₃) | ~20 - 25 | Absent | Positive | Up |

Two-dimensional (2D) NMR techniques are essential for confirming structural assignments by showing correlations between nuclei. The Heteronuclear Correlation (HETCOR) or its more modern versions, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful.

A ¹H/¹³C HETCOR (or HSQC) experiment for this compound would show direct, one-bond correlations between protons and the carbons they are attached to. chemicalbook.com This would definitively link:

The aromatic proton signal for H-2/H-6 to the carbon signal for C-2/C-6.

The aromatic proton signal for H-4 to the carbon signal for C-4.

The methyl proton signal to the methyl carbon signal.

This correlational data removes any ambiguity that might remain from the analysis of 1D spectra alone, providing conclusive evidence for the atomic connectivity within the molecule.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be associated with the hydrazinium ion (-NH-NH₃⁺) and the substituted aromatic ring. The N-H stretching vibrations in the hydrazinium group typically appear as a broad band in the 2500-3200 cm⁻¹ region. nist.gov Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound Data predicted based on characteristic group frequencies and data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinium ion) | 2500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2975 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1500 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 700 - 900 | Strong |

Mass Spectrometry (MS), Including Electron Ionization Mass Spectrometry (EIMS), for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns. For a salt like this compound, analysis is typically performed on the free base, (3,5-Dimethylphenyl)hydrazine, which has a molecular weight of 136.19 g/mol .

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for the free base would be expected at m/z = 136.

Key fragmentation pathways would likely involve:

Cleavage of the N-N bond, leading to a fragment corresponding to the dimethylaniline radical cation (m/z = 121) or the dimethylphenyl cation (m/z = 105).

Loss of an amino radical (•NH₂), resulting in an ion at m/z = 120.

Loss of a methyl radical (•CH₃) from the molecular ion, giving a fragment at m/z = 121.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the precise elemental formula, confirming the molecular identity. rsc.org

Table 4: Predicted EIMS Fragmentation Data for (3,5-Dimethylphenyl)hydrazine (Free Base) Data predicted based on common fragmentation pathways for phenylhydrazines.

| m/z Value | Proposed Fragment Ion |

| 136 | [C₈H₁₂N₂]⁺˙ (Molecular Ion, M⁺˙) |

| 121 | [M - CH₃]⁺ or [C₈H₁₁N]⁺˙ (from N-N cleavage) |

| 120 | [M - NH₂]⁺ |

| 105 | [C₈H₉]⁺ (Dimethylphenyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Strategies for Resolving Discrepancies in Spectroscopic Data during Structural Elucidation

During the process of structural elucidation, discrepancies can arise between observed spectroscopic data and expected values. These inconsistencies may stem from impurities, sample degradation, unexpected chemical reactions, or complex structural phenomena like tautomerism or the presence of conformers.

Strategies to resolve such discrepancies include:

Purity Confirmation : The first step is to confirm sample purity using techniques like chromatography (TLC, HPLC) or by examining NMR spectra for unexpected signals. Impurities from the synthesis, such as the starting material (3,5-dimethylaniline) or byproducts, can complicate spectral interpretation. chemicalbook.com

Multi-technique Approach : Relying on a single spectroscopic method can be misleading. Corroborating findings across multiple techniques (NMR, IR, MS) is crucial. For example, if MS suggests an unexpected molecular weight, NMR and IR should be re-examined for evidence of a different structure.

Advanced 2D NMR Experiments : If 1D NMR spectra are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC, and HMBC can establish definitive bond connectivities and resolve overlapping signals, confirming the correct isomer and substituent positions.

High-Resolution Mass Spectrometry (HRMS) : In cases of ambiguity in molecular formula, HRMS provides an exact mass measurement with high precision, which can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org

Comparative Analysis : Comparing the obtained spectra with data from established databases or literature for closely related and isomeric compounds (e.g., 2,3-, 2,4-, or 3,4-dimethylphenylhydrazine hydrochloride) can highlight subtle differences and aid in correct assignment.

Computational Chemistry : Predicting spectra (especially NMR chemical shifts and IR frequencies) using computational methods like Density Functional Theory (DFT) can provide a theoretical benchmark to compare against experimental data, helping to validate a proposed structure.

By systematically applying these strategies, chemists can resolve ambiguities and confidently elucidate the correct structure of this compound.

Reaction Mechanisms and Synthetic Applications of 3,5 Dimethylphenylhydrazine Hydrochloride in Complex Chemical Systems

Role of 3,5-Dimethylphenylhydrazine Hydrochloride as a Nucleophilic Reagent in Organic Transformations

The hydrazine (B178648) group in this compound possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The kinetics of reactions involving hydrazines with various electrophiles have been studied to determine their nucleophilicity. researchgate.net In organic transformations, it can act as a nucleophile in substitution and addition reactions. For instance, its reaction with carbonyl compounds to form hydrazones is a fundamental process that serves as a precursor to more complex cyclization reactions. jocpr.com The hydrochloride salt form ensures stability and ease of handling, and the free base, which is the active nucleophile, can be generated in situ. The methyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its reactivity and the regioselectivity of its reactions.

Hydrazone Formation and their Subsequent Applications, including Chemosensor Development

The initial reaction of this compound with an aldehyde or ketone results in the formation of a hydrazone. This reaction is a straightforward condensation, typically carried out in an alcoholic solvent with a catalytic amount of acid. Hydrazones are a class of compounds characterized by the R1R2C=NNHR3 functional group and are valuable intermediates in organic synthesis.

Beyond their role as precursors in cyclization reactions, hydrazones have gained attention for their potential applications in the development of chemosensors. The imine-like C=N bond and the presence of multiple nitrogen and potentially other heteroatoms allow for coordination with metal ions or participation in hydrogen bonding interactions. These interactions can lead to changes in the photophysical properties of the molecule, such as a change in color or fluorescence, which can be harnessed for the detection of specific analytes. The synthesis of a series of hydrazones from the condensation of 2,4-dimethylphenyl hydrazine hydrochloride with various aromatic carbonyl compounds has been reported as a straightforward approach to creating potential chemosensor candidates.

Table 4: Hydrazone Formation for Chemosensor Applications

| Hydrazine Derivative | Carbonyl Compound | Application | Reference |

|---|---|---|---|

| 2,4-Dimethylphenyl hydrazine HCl | 3,4,5-Trimethoxybenzaldehyde | Chemosensor candidate | |

| 2,4-Dimethylphenyl hydrazine HCl | Acetophenone | Chemosensor candidate |

Advanced Coupling Reactions and Other Transformations Involving Arylhydrazine Derivatives

While specific examples of advanced palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination involving this compound are not extensively documented in readily available literature, the general reactivity of arylhydrazines suggests their potential as coupling partners in modern synthetic transformations. The presence of the hydrazine moiety allows for various synthetic manipulations beyond classical condensation reactions.

Palladium-catalyzed C-N bond-forming reactions, for instance, are a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. wikipedia.orgyoutube.com In principle, arylhydrazines can act as nucleophilic partners in such reactions, although the reactivity of the N-H bonds in the hydrazine moiety would need to be carefully controlled. The steric hindrance from the two methyl groups at the 3 and 5 positions on the phenyl ring of this compound could influence the efficiency of such coupling reactions.

The Suzuki-Miyaura coupling, which typically forms C-C bonds between organoboron compounds and organohalides, has been extended to N-arylation reactions. clockss.orgnih.gov While direct participation of this compound in a standard Suzuki-Miyaura C-C coupling is not typical, its derivatives could potentially be employed in related transformations.

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of unsaturated halides with alkenes. uniurb.itprinceton.eduorganic-chemistry.org While arylhydrazines themselves are not the primary substrates for the Heck reaction, they can be incorporated into molecules that subsequently undergo this transformation.

Beyond palladium catalysis, other transition metals can be employed to mediate reactions involving arylhydrazines. For example, copper-catalyzed reactions have been utilized for various C-N bond-forming processes. The development of new catalytic systems continues to expand the scope of reactions available to arylhydrazine derivatives.

One notable transformation is the synthesis of pyrazoles through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govdergipark.org.tr This reaction is a robust and widely used method for the construction of the pyrazole (B372694) ring system, a privileged scaffold in medicinal chemistry. The reaction of this compound with a 1,3-diketone, for example, would lead to the formation of a 1-(3,5-dimethylphenyl)-pyrazole derivative. The regioselectivity of this reaction with unsymmetrical diketones can be influenced by the electronic and steric nature of the substituents on both the hydrazine and the diketone.

| Coupling Reaction | General Reactants | Catalyst/Reagent | Potential Product Type with Arylhydrazine Derivative |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide, Amine/Hydrazine | Palladium Complex, Ligand, Base | N-Arylhydrazine |

| Suzuki-Miyaura Coupling | Organoboron Compound, Organohalide | Palladium Complex, Base | (Potentially N-Aryl products via modified procedures) |

| Heck Reaction | Unsaturated Halide, Alkene | Palladium Complex, Base | (Incorporation into substrates for subsequent reaction) |

| Pyrazole Synthesis (Knorr) | Hydrazine, 1,3-Dicarbonyl Compound | Acid or Base Catalyst | Substituted Pyrazole |

Mechanistic Investigations of Reaction Pathways Triggered by this compound

The synthetic utility of this compound is underpinned by well-established reaction mechanisms, particularly in the formation of indole (B1671886) and pyrazole ring systems.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. mdpi.comwikipedia.org The accepted mechanism, first proposed by Robinson, involves a series of key steps: mdpi.com

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound to form the corresponding 3,5-dimethylphenylhydrazone.

Tautomerization: The hydrazone then tautomerizes to its enehydrazine form. This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.

nih.govnih.gov-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is often the rate-determining step of the reaction. mdpi.com Computational studies have shown that the nature of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the energetics of this step. nih.govacs.org

Aromatization and Cyclization: The di-imine intermediate rearomatizes, followed by an intramolecular cyclization with the elimination of ammonia, to yield the final indole product.

The presence of the two methyl groups at the 3 and 5 positions of the phenyl ring in this compound can influence the regioselectivity of the cyclization step. Depending on the substitution pattern of the carbonyl partner, the cyclization can occur at either the 2- or 6-position of the dimethylphenyl ring. However, cyclization typically occurs at the less sterically hindered position.

Pyrazole Synthesis:

The formation of pyrazoles from the reaction of this compound with 1,3-dicarbonyl compounds is another mechanistically well-understood transformation. nih.govdergipark.org.trmdpi.com The Knorr pyrazole synthesis and related methods generally proceed through the following steps:

Initial Condensation: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal dehydrates to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered heterocyclic intermediate.

Dehydration and Aromatization: A final dehydration step results in the formation of the aromatic pyrazole ring.

The regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyls is determined by the relative reactivity of the two carbonyl groups and the nucleophilicity of the two nitrogen atoms of the hydrazine.

| Reaction | Key Mechanistic Steps | Intermediate Species |

|---|---|---|

| Fischer Indole Synthesis | Hydrazone Formation | Hydrazone |

| Tautomerization | Enehydrazine | |

| nih.govnih.gov-Sigmatropic Rearrangement | Di-imine | |

| Cyclization and Aromatization | Indole | |

| Pyrazole Synthesis | Initial Condensation | Hemiaminal |

| Dehydration | Hydrazone | |

| Intramolecular Cyclization | Heterocyclic intermediate | |

| Dehydration and Aromatization | Pyrazole |

Computational Chemistry and Theoretical Studies of 3,5 Dimethylphenylhydrazine Hydrochloride

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. Applications of computational chemistry using quantum mechanics can provide fundamental and useful information about molecular systems, including their chemical reactivity and the prediction of reaction barriers. researchgate.net For 3,5-Dimethylphenylhydrazine hydrochloride, DFT calculations can elucidate its electronic properties, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MESP).

These calculations help in understanding the reactivity of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. MESP analysis can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack. researchgate.net Theoretical studies on related heterocyclic compounds have successfully used DFT methods like B3LYP to analyze geometries and electronic properties. researchgate.net For instance, in studies of pyrazole (B372694) derivatives, DFT calculations have been employed to determine molecular geometries and analyze frontier orbitals to understand reaction pathways. researchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions. |

DFT studies are also crucial for investigating reaction mechanisms. For example, the formation of pyrazoles from phenylhydrazine (B124118) derivatives involves a series of steps including condensation and cyclization. DFT can model the transition states and intermediates along this reaction coordinate, providing insights into the reaction's feasibility and kinetics.

Molecular Docking Simulations for Predicting Ligand-Target Interactions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is extensively used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a ligand (e.g., a derivative of 3,5-Dimethylphenylhydrazine) and a biological target, typically a protein or enzyme. ugm.ac.idekb.eg

Derivatives of 3,5-Dimethylphenylhydrazine, particularly the pyrazoles synthesized from it, are of significant pharmacological interest. nih.govjocpr.com Molecular docking simulations can be used to virtually screen libraries of these pyrazole derivatives against various therapeutic targets. For instance, studies have been conducted on thiazolo[3,2-a]pyridine derivatives, where docking analysis revealed promising inhibitory properties against enzymes like α-amylase. plos.org Similarly, docking studies on thiazole (B1198619) derivatives based on 3,5-dimethylpyrazole (B48361) have been performed to assess their potential antibacterial activity by targeting proteins like penicillin-binding protein 4 (PBP4). nih.govresearchgate.net

The results of docking simulations are typically reported as a docking score, which estimates the binding free energy. ugm.ac.id A lower (more negative) score generally indicates a more stable ligand-protein complex and higher potential biological activity. ugm.ac.idnih.gov These simulations also provide a 3D model of the ligand-target interaction, showing key binding features like hydrogen bonds and hydrophobic interactions. ugm.ac.idnih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Pyrazole Derivative

| Target Protein | Ligand (Hypothetical Derivative) | Docking Score (kcal/mol) | Key Interacting Residues |

| Dihydrofolate Reductase (DHFR) | 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | -8.2 | Asp27, Ile50, Phe31 |

| Cyclooxygenase-2 (COX-2) | 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | -9.5 | Arg120, Tyr355, Val523 |

| Penicillin-Binding Protein 4 (PBP4) | 2-(1-(3,5-dimethylphenyl)-1H-pyrazol-3-yl)thiazolidine | -6.8 | Ser303, Asn308 |

These in silico predictions help prioritize compounds for synthesis and further experimental testing, streamlining the drug development process. ekb.eg

In Silico Prediction of Chemical Reactivity, Selectivity, and Reaction Energetics

In silico methods, which encompass a range of computational chemistry techniques, are vital for predicting the course and outcome of chemical reactions. These methods can be used to calculate reaction energetics, such as activation energies and reaction enthalpies, which determine the feasibility and rate of a reaction. researchgate.netnih.gov

For reactions involving this compound, such as the synthesis of pyrazoles, computational studies can predict regioselectivity. nih.gov When reacting with an unsymmetrical 1,3-dicarbonyl compound, the hydrazine (B178648) can attack at two different carbonyl groups, leading to two possible isomeric pyrazole products. By calculating the energies of the transition states for both reaction pathways, computational models can predict which isomer will be preferentially formed.

Table 3: Example of Calculated Energetics for a Chemical Reaction Step (Based on data for ozonation of hydrazine derivatives) nih.gov

| Reaction Step | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) | Description |

| Initial H-abstraction by O3 | 15.9 | - | Rate-limiting step |

| Radical Recombination | 3.1 | - | Formation of an intermediate |

| Final Product Formation | Barrierless | -93.7 | Highly exergonic step |

These theoretical predictions are crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product.

Studies on Annular Prototropic Tautomerism in Pyrazole Systems Relevant to this compound Reactions

Pyrazoles, which are key products synthesized from this compound, exhibit a phenomenon known as annular prototropic tautomerism. mdpi.comencyclopedia.pub This involves the migration of a proton between the two nitrogen atoms in the pyrazole ring, resulting in two distinct tautomeric forms. nih.govfu-berlin.de The position of this equilibrium can significantly influence the molecule's chemical reactivity and its interactions with biological targets. mdpi.comencyclopedia.pub

Theoretical calculations are essential for studying this tautomerism. nih.gov DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311++G(d,p), are used to calculate the relative energies of the different tautomers. mdpi.comnih.gov These calculations can predict which tautomer is more stable and therefore more abundant at equilibrium. nih.gov

The stability of the tautomers is influenced by several factors, including the nature and position of substituents on the pyrazole ring, the solvent, and intermolecular interactions like hydrogen bonding. nih.govdoaj.org

Substituent Effects : Electron-donating groups (e.g., -CH3, -NH2) and electron-withdrawing groups (e.g., -NO2, -COOH) at positions 3 and 5 of the pyrazole ring can stabilize one tautomer over the other. mdpi.com For instance, studies on 3,5-disubstituted pyrazoles showed that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position. mdpi.com

Environmental Effects : The solvent environment can shift the tautomeric equilibrium. Theoretical models can account for solvent effects, providing results that are more consistent with experimental observations in solution. nih.govdoaj.org

Intermolecular Interactions : In the solid state, hydrogen bonding plays a crucial role in determining which tautomer is present in the crystal lattice. nih.govfu-berlin.de

For pyrazoles derived from 3,5-Dimethylphenylhydrazine, the bulky dimethylphenyl group would be a significant substituent influencing the tautomeric equilibrium. Computational studies can predict its steric and electronic effects on the stability of the resulting pyrazole tautomers, which is critical for understanding their subsequent chemical behavior and biological activity.

Applications in Medicinal Chemistry and Biological Sciences of 3,5 Dimethylphenylhydrazine Hydrochloride Derivatives

Synthesis of Biologically Active Derivatives from 3,5-Dimethylphenylhydrazine Hydrochloride

The chemical reactivity of the hydrazine (B178648) moiety in this compound makes it a versatile precursor for synthesizing a variety of biologically active molecules. It is frequently employed in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create heterocyclic systems like pyrazoles and indoles. These scaffolds are central to many therapeutic agents.

Derivatives of phenylhydrazine (B124118) are instrumental in the development of novel anti-cancer agents. The synthesis of pyrazole (B372694) derivatives, in particular, has shown promise in yielding compounds with significant cytotoxic activity against cancer cell lines.

Researchers have successfully synthesized series of new pyrazole derivatives by reacting substituted phenylhydrazine hydrochlorides with 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde. ekb.eg The resulting compounds were evaluated for their in-vitro cytotoxicity against breast cancer cell lines (MCF-7). ekb.eg Several of these novel pyrazole derivatives demonstrated notable inhibitory effects on the cancer cells. ekb.eg For instance, the compound 5-Fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole showed a high, concentration-dependent inhibition rate against the cancer cell line, reaching 81.50% at the highest tested concentration after 48 hours. ekb.eg This highlights the potential of using substituted phenylhydrazines to create pyrazole-based compounds for oncological applications. ekb.egjocpr.com

The cytotoxic mechanisms of hydrazine derivatives are often linked to their ability to interact with cellular macromolecules and induce metabolic disruption. nih.gov The biotransformation of these compounds can lead to the formation of reactive species that cause DNA damage. nih.gov Some hydrazine-based drugs, like Procarbazine, require metabolic activation by systems such as cytochrome P450 to form active intermediates. nih.gov These intermediates can then methylate DNA, inhibiting DNA and protein synthesis and ultimately leading to cell death. nih.gov Other proposed mechanisms include the intercalation of hydrazine derivatives into DNA and the generation of reactive oxygen species or nitric oxide, which can compromise cellular functions and induce apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives Against Breast Cancer Cell Lines (MCF-7)

This table is interactive and can be sorted by clicking on the headers.

| Compound | Concentration (µg/ml) | Exposure Time (h) | Inhibition Rate (%) |

|---|---|---|---|

| 2-[1-(4-Fluoro-phenyl)-1H-pyrazol-4-yl]-5-Fluoro-3,3-dimethyl-3H-indole | 25 | 48 | 31.50 |

| 2-[1-(4-Fluoro-phenyl)-1H-pyrazol-4-yl]-5-Fluoro-3,3-dimethyl-3H-indole | 50 | 48 | 42.90 |

| 2-[1-(4-Fluoro-phenyl)-1H-pyrazol-4-yl]-5-Fluoro-3,3-dimethyl-3H-indole | 100 | 48 | 18.00 |

| 2-[1-(2,4-Dichloro-phenyl)-1H-pyrazol-4-yl]-5-fluoro-3,3-dimethyl-3H-indole | 25 | 48 | 43.90 |

| 2-[1-(2,4-Dichloro-phenyl)-1H-pyrazol-4-yl]-5-fluoro-3,3-dimethyl-3H-indole | 50 | 48 | 50.40 |

| 2-[1-(2,4-Dichloro-phenyl)-1H-pyrazol-4-yl]-5-fluoro-3,3-dimethyl-3H-indole | 100 | 48 | 63.90 |

| 5-Fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole | 25 | 48 | 63.90 |

| 5-Fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole | 50 | 48 | 74.00 |

| 5-Fluoro-2-[1-(4-methoxy-phenyl)-1H-pyrazole-4-yl]-3,3-dimethyl-3H-indole | 100 | 48 | 81.50 |

Data sourced from Egyptian Journal of Chemistry. ekb.eg

The hydrazide-hydrazone scaffold is a cornerstone in the development of anti-tubercular agents. mdpi.com Isoniazid, a primary anti-TB drug, is a hydrazide that serves as a prodrug. mdpi.com This has inspired the synthesis of numerous hydrazone derivatives to identify new compounds with improved activity against Mycobacterium tuberculosis, including multi-drug resistant strains. mdpi.comnih.gov Research into 3,5-dinitrobenzoylhydrazone derivatives revealed several compounds with minimum inhibitory concentrations (MIC) as low as 0.24 µg/ml against the Mtb strain. nih.gov

Similarly, pyrazole derivatives containing an azo group, synthesized from substituted anilines and hydrazine derivatives, have been investigated for their antimicrobial properties. jocpr.com In one study, a series of 3,5-dimethyl azopyrazole derivatives were synthesized and tested against various bacterial strains. jocpr.com Certain compounds with chloro-substituents demonstrated notable inhibition against E. coli and S. aureus. jocpr.com Specifically, compounds designated 3a (4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole) and 5a (1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone) showed better antibacterial activity than the reference drug, ciprofloxacin, against the tested strains. jocpr.com

Table 2: Antimicrobial Activity of 3,5-Dimethyl Azopyrazole Derivatives (Zone of Inhibition in mm)

This table is interactive and can be sorted by clicking on the headers.

| Compound | E. coli | S. aureus | B. subtilis | S. paratyphi |

|---|---|---|---|---|

| 3a | 25 | 24 | 18 | 19 |

| 3b | 16 | 17 | 15 | 14 |

| 4a | 15 | 16 | 13 | 12 |

| 4b | 14 | 15 | 11 | 10 |

| 5a | 24 | 23 | 16 | 18 |

| 5b | 18 | 19 | 14 | 16 |

| Ciprofloxacin (Reference) | 22 | 21 | 20 | 20 |

Data sourced from Journal of Chemical and Pharmaceutical Research. jocpr.com

3,5-Dimethylphenylhydrazine and its derivatives are key intermediates in the synthesis of modern therapeutic agents, including non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonists. google.com These agonists are crucial for treating type 2 diabetes and obesity. google.comnih.gov

A patent for the preparation of Orforglipron (LY3502970), an oral GLP-1 receptor agonist, explicitly details a synthesis route that utilizes (4-fluoro-3,5-dimethylphenyl)hydrazine as a key intermediate. google.com In this process, the hydrazine derivative undergoes a ring-closure reaction with a dihydropyridine (B1217469) to form a critical pyrazolopyridine core structure. google.com This intermediate is then further modified through several steps to yield the final Orforglipron compound. google.com The use of this specific substituted phenylhydrazine is essential for constructing the final molecule, demonstrating its direct role in the synthesis of advanced therapeutic compounds.

Mechanistic Insights into Biological Activity, Including Nucleophilic Interactions and Redox Processes

The biological activity of hydrazine derivatives is often rooted in their metabolic activation and subsequent interaction with cellular targets. nih.gov The hydrazine moiety can undergo enzymatic and non-enzymatic transformations to form reactive species. nih.gov

Metabolism by enzymes like cytochrome P450 and monoamine oxidase can convert hydrazine derivatives into azo and azoxy intermediates. nih.gov These intermediates can be precursors to highly reactive species, such as carbonium ions, which can alkylate nucleophilic sites on macromolecules like DNA and proteins. This alkylation can inhibit essential cellular processes like replication and protein synthesis, forming the basis of their cytotoxic or antimicrobial effects. nih.gov

Furthermore, some hydrazine derivatives have been shown to generate nitric oxide (•NO) radicals, which can lead to the formation of other reactive species like peroxynitrite. nih.gov These species can induce DNA damage and nitrosylate proteins, disrupting cellular function. nih.gov In the context of antimicrobial activity, hydrazine derivatives like hydralazine (B1673433) have shown an affinity for bacterial enzymes such as DNA gyrase, which is a potential mechanism for their antibacterial action against pathogens like Staphylococcus aureus. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Synthesized Derivatives

The evaluation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is a critical step in the development of any new therapeutic agent. For derivatives of 3,5-dimethylphenylhydrazine, these studies aim to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their efficacy and duration of action.

In the development of novel small-molecule GLP-1 receptor agonists, for example, researchers identified a new class of derivatives with acceptable drug-like properties. nih.gov One lead compound was found to significantly reduce glucose excursion and inhibit food intake in animal models, with effects that were longer-lasting than those of a comparator compound, danuglipron. nih.gov This indicates a favorable pharmacokinetic profile that allows for sustained pharmacodynamic effects, which is highly desirable for treating chronic conditions like diabetes and obesity. nih.gov Similarly, studies on anti-tubercular 3,5-dinitrobenzoylhydrazone derivatives also emphasize the importance of ADME properties as part of their development scaffold, indicating that these considerations are integral to the design and synthesis process. nih.gov

Analytical Methodologies for Detection and Quantification of 3,5 Dimethylphenylhydrazine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of 3,5-Dimethylphenylhydrazine hydrochloride. ruifuchemical.com Due to its high resolution and sensitivity, HPLC can effectively separate the target compound from starting materials, by-products, and degradation products. rasayanjournal.co.in Phenylhydrazine (B124118) compounds are often used as intermediates in pharmaceutical synthesis, and controlling their levels is critical. researchgate.net

A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose. In this approach, a non-polar stationary phase (like a C18 or phenyl-bonded silica (B1680970) column) is used with a polar mobile phase. rasayanjournal.co.ingoogle.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the phenylhydrazine moiety possesses a chromophore that absorbs UV light. researchgate.net A patent describing the preparation of 3,5-dimethylphenylhydrazine specifies the use of HPLC to confirm a purity of 98.59%. google.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. This allows for the precise determination of the concentration of this compound in a sample. The method's performance is established through validation, which assesses parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of Phenylhydrazine Derivatives

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Column | Phenyl-bonded silica or C18 (e.g., 250 mm x 4.6 mm, 5 µm) google.comlgcstandards.com |

| Mobile Phase | Gradient elution with an organic phase (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) google.com |

| Flow Rate | 0.8 - 1.2 mL/min google.com |

| Column Temperature | 20 - 40 °C google.comlgcstandards.com |

| Detection Wavelength | Typically around 260 nm google.com |

| Injection Volume | 2 - 20 µL google.com |

| Diluent | Methanol or a mixture of organic solvent and water google.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and reaction monitoring of this compound. nih.gov It is particularly useful in a synthesis setting to track the conversion of reactants to products. rsc.org By spotting aliquots of the reaction mixture on a TLC plate over time, chemists can visually assess the progress of the reaction, observing the disappearance of the starting material spot and the appearance of the product spot. rsc.org

In TLC, a stationary phase, typically silica gel coated on a plate, is used along with a liquid mobile phase. nih.gov The separation of components in a mixture is based on their differential affinity for the stationary and mobile phases. For this compound, a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would be chosen to achieve good separation. rsc.org

After developing the plate, the separated spots can be visualized under UV light, as the aromatic ring of the compound allows for UV absorption. nih.gov Alternatively, chemical staining reagents can be used for visualization. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system and can be used for qualitative identification by comparison with a standard. researchgate.net

Table 2: Example TLC System for Qualitative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates nih.gov |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) in a suitable ratio rsc.org |

| Application | Sample and standard solutions applied as small spots near the base of the plate aga-analytical.com.pl |

| Development | Plate is placed in a closed chamber containing the mobile phase, which ascends the plate by capillary action nih.gov |

| Visualization | Under UV light (254 nm) or by spraying with a visualizing reagent (e.g., modified Dragendorff's reagent) nih.govnih.gov |

| Analysis | Comparison of Rf values and spot characteristics with a known standard researchgate.net |

Spectrophotometric and Spectrofluorimetric Techniques for Trace Analysis and Compound Characterization

Spectrophotometric and spectrofluorimetric methods offer high sensitivity for the trace analysis of hydrazine (B178648) derivatives. researchgate.netnih.gov These techniques are often based on a derivatization reaction where the hydrazine compound reacts with a specific reagent to produce a colored (for spectrophotometry) or fluorescent (for spectrofluorimetry) product. researchgate.netresearchgate.net

For the spectrophotometric determination of this compound, a derivatizing agent such as 5-nitro-2-furaldehyde (B57684) could potentially be used. researchgate.net This type of reaction forms a hydrazone derivative with a distinct absorption maximum in the visible region, which minimizes interference from other substances in the sample matrix. researchgate.netresearchgate.net The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), and the concentration is determined using a calibration curve according to the Beer-Lambert law. nih.gov

Spectrofluorimetry provides even lower detection limits. researchgate.net The method could involve either measuring the native fluorescence of the compound or, more commonly, reacting it with a fluorogenic reagent to form a highly fluorescent derivative. researchgate.net Another approach is based on the quenching of the native fluorescence of a reagent by the analyte. nih.gov The fluorescence intensity is measured at a specific excitation and emission wavelength pair, providing high selectivity and sensitivity. nih.gov

Table 3: Spectroscopic Techniques for Hydrazine Derivative Analysis

| Technique | Principle | Potential Reagent | Measurement | Advantages |

|---|---|---|---|---|

| UV-Visible Spectrophotometry | Formation of a colored complex (hydrazone) after derivatization researchgate.net | Aldehydes (e.g., 4-nitrobenzaldehyde, 5-nitro-2-furaldehyde) researchgate.netresearchgate.net | Absorbance at λmax in the visible region (e.g., ~416 nm) researchgate.net | Good sensitivity, cost-effective, reduces matrix interference researchgate.netscirp.org |

| Spectrofluorimetry | Measurement of native fluorescence or fluorescence of a derivative researchgate.net | Fluorogenic reagents or measurement of fluorescence quenching of a dye (e.g., Eosin) nih.gov | Fluorescence intensity at specific excitation/emission wavelengths nih.gov | Very high sensitivity and selectivity, suitable for trace analysis nih.govresearchgate.net |

Method Development and Validation for Analytical Assessment in Pharmaceutical and Research Settings

The development and validation of analytical methods are mandatory requirements in pharmaceutical and other regulated research environments to ensure the reliability and quality of the generated data. routledge.comfda.gov An analytical procedure is developed to test a defined characteristic of a substance against established acceptance criteria. fda.gov The validation process provides documented evidence that the method is suitable for its intended purpose. routledge.com

Method development for this compound involves optimizing various parameters of the chosen analytical technique (e.g., mobile phase composition and column type in HPLC) to achieve the desired performance. nih.gov

Once developed, the method must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). scirp.orgresearchgate.net Validation encompasses the evaluation of several key performance characteristics.

Table 4: Key Validation Parameters for Analytical Methods

| Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. scirp.orgpcdn.co |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scirp.org |

| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.org |

| Accuracy | The closeness of test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. scirp.orgpcdn.co |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). scirp.orgpcdn.co |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-dimethylphenylhydrazine hydrochloride, and how do they influence experimental design?

- Answer : The compound (CAS 60481-36-9) has a molecular weight of 172.66 g/mol, a melting point of 180–184°C (dec.) , and is water-soluble . These properties dictate storage conditions (cool, dry, and sealed ) and reaction medium choices (aqueous or ethanol-based systems). For example, its solubility in water enables direct use in aqueous-phase Fischer indole syntheses . Discrepancies in reported melting points (e.g., 180°C vs. 184°C) suggest batch-dependent purity; researchers should verify purity via HPLC or melting point analysis .

Q. How is this compound synthesized, and what are critical quality control steps?

- Answer : A common protocol involves reacting 3,5-dimethylaniline with hydrazine hydrochloride under acidic conditions . Critical quality control includes:

- Purity assessment : HPLC with phosphomolybdic acid (PMA) detection .

- Structural confirmation : NMR (e.g., ¹H-NMR for hydrazine proton resonance at δ 8–10 ppm) and FT-IR (N-H stretching at ~3300 cm⁻¹) .

- Residual solvent analysis : GC-MS to detect traces of ethanol or hydrochloric acid .

Q. What safety precautions are essential when handling this compound?

- Answer : It is toxic if swallowed (H301), causes skin/eye irritation (H315/H319), and respiratory irritation (H335) . Required precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during weighing or reactions.

- Spill management : Mechanical collection with inert absorbents; avoid water streams to prevent dispersion .

Advanced Research Questions

Q. How is this compound applied in Fischer indole synthesis, and how can reaction conditions be optimized?

- Answer : It reacts with ketones/aldehydes to form indole derivatives via [3,3]-sigmatropic rearrangement. A validated protocol involves:

- Conditions : Ethanol solvent, 50°C, 1 h, with 2N HCl as catalyst .

- Optimization :

- Temperature : Elevated temperatures (>60°C) risk decomposition; monitor via TLC.

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl substrate minimizes side products .

- Case study : Used to synthesize antitubercular indolecarboxamides with IC₅₀ values <1 µM against Mycobacterium tuberculosis .

Q. How do structural modifications of this compound impact biological activity in cytotoxicity studies?

- Answer : Substituents on the aromatic ring and terminal groups influence selectivity and potency. For example:

- Electron-withdrawing groups (e.g., nitro) : Enhance cytotoxicity in HL-60 leukemia cells (CC₅₀: 2.5 µM vs. 15 µM for unsubstituted analogs) .

- Morpholine-terminal derivatives : Improve tumor selectivity (SI >5 in HGF/HPLF normal cells) via enhanced membrane permeability .

- QSAR analysis : Hammett σ values correlate with activity; nitro groups increase electrophilicity, enhancing thiol reactivity .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

- Answer : Discrepancies often arise from assay conditions or cell line variability. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HSC-2 oral carcinoma) and exposure times (24–48 h) .

- Control normalization : Include reference compounds (e.g., doxorubicin) in each experiment.

- Mechanistic studies : Evaluate apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to clarify modes of action .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound?

- Answer :

- HPLC-PMA : Limits of detection (LOD) ≤0.1% for hydrazine byproducts .

- LC-MS/MS : Identifies structural analogs (e.g., 2,4-dimethyl isomers) via fragmentation patterns .

- Karl Fischer titration : Measures residual moisture (<0.5% w/w) to prevent hydrolysis during storage .

Methodological Notes

- Synthesis protocols should prioritize anhydrous conditions to avoid hydrochloride dissociation .

- Biological evaluations must include selectivity indices (SI = CC₅₀ normal cells / CC₅₀ tumor cells) to distinguish targeted efficacy .

- Data reporting should specify batch numbers, purity, and storage history to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。